molecular formula C5H7ClN2O3 B1666538 Acivicin CAS No. 42228-92-2

Acivicin

Cat. No. B1666538
CAS RN: 42228-92-2
M. Wt: 178.57 g/mol
InChI Key: QAWIHIJWNYOLBE-OKKQSCSOSA-N
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Description

Acivicin is an analog of glutamine and a fermentation product of Streptomyces sviceus . It is an inhibitor of gamma-glutamyl transferase . It interferes with glutamate metabolism and inhibits glutamate-dependent synthesis of enzymes, potentially making it helpful in the treatment of solid tumors .


Synthesis Analysis

Acivicin has been extensively studied for its potential application as an anti-tumor drug . The structure of Acivicin mimics that of the natural amino acid glutamine, which may lead to the inhibition of associated pathways . In vitro studies confirmed the inactivation of several glutamine-dependent amidotransferases .


Molecular Structure Analysis

The structure of Acivicin is similar to that of the natural amino acid glutamine . This similarity may lead to the inhibition of associated pathways .


Chemical Reactions Analysis

Acivicin represents a small molecule with a conserved 4-chloroisoxazole motif. This core is electrophilic and reacts according to an addition–elimination mechanism with nucleophilic serine or cysteine active sites by displacement of the chlorine atom .

Scientific Research Applications

Cancer Research: Mechanism of Growth Inhibition

Acivicin has been studied for its potential as an anti-tumor drug due to its ability to mimic the structure of the natural amino acid glutamine, leading to the inhibition of associated pathways . It has shown to inactivate several glutamine-dependent amidotransferases involved in purine and pyrimidine metabolism, which are crucial for DNA synthesis . However, its clinical application was halted due to severe neurotoxicity .

Anti-Parasitic Treatments

While primarily investigated for cancer treatment, Acivicin also exhibits anti-parasitic properties . Its structural similarity to glutamine allows it to interfere with the metabolic pathways of parasites, potentially offering a therapeutic avenue for parasitic infections.

Enzymatic Inhibition Studies

Acivicin is known to inhibit specific aldehyde dehydrogenases (ALDH4A1) by binding to the catalytic site, which has been validated through activity-based proteomic profiling (ABPP) in cancer cells . This inhibition is significant for understanding the metabolic pathways in various diseases.

Metabolic Studies

Research has indicated that Acivicin affects purine and pyrimidine metabolism, leading to decreases in cellular CTP and GTP levels . These findings are valuable for studying metabolic disorders and developing targeted therapies.

Proteomic Profiling

Acivicin has been used in ABPP to reveal a preference for specific aldehyde dehydrogenases in cancer cells . This application is crucial for identifying protein targets and understanding the molecular mechanisms of drug action.

Cell Growth Studies

Studies have shown that downregulation of ALDH4A1 by siRNA, which mimics the inhibitory effect of Acivicin, results in severe inhibition of cell growth . This insight is vital for developing strategies to control abnormal cell proliferation in various diseases.

Neurotoxicity Research

Due to its history of causing severe neurotoxic effects in clinical trials, Acivicin has become a subject of study in neurotoxicology . Understanding its neurotoxic mechanisms can help in designing safer drugs and in neuroprotective strategies.

Safety And Hazards

Acivicin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . If swallowed, it is recommended to immediately call a POISON CENTER or doctor/physician .

Future Directions

The causes behind the desired and undesired biological effects of Acivicin have never been elucidated and only limited information about Acivicin-specific targets is available . More research is needed to elucidate the target spectrum of Acivicin in more detail . Future research directions could also include the exploration of its clinical application in cancer treatment .

properties

IUPAC Name

(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIHIJWNYOLBE-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046010
Record name Acivicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL)
Record name ACIVICIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Acivicin

CAS RN

42228-92-2
Record name Acivicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42228-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acivicin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acivicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acivicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIVICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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